molecular formula C4H9NS2 B13607180 3-(Methylsulfanyl)propanethioamide CAS No. 365428-39-3

3-(Methylsulfanyl)propanethioamide

Cat. No.: B13607180
CAS No.: 365428-39-3
M. Wt: 135.3 g/mol
InChI Key: SHPSVZKWCGPMQO-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)propanethioamide is an organic compound characterized by the presence of a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)propanethioamide typically involves the reaction of 3-(Methylsulfanyl)propanal with a suitable sulfuration agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of aldehydes to thioamides under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

3-(Methylsulfanyl)propanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)propanethioamide involves its interaction with biological molecules through the thioamide functional group. This group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)propanal
  • 3-(Methylsulfinyl)propanoic acid
  • 3-(Methylsulfanyl)propanal oxime

Uniqueness

3-(Methylsulfanyl)propanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group enhances its ability to interact with biological targets and undergo specific chemical transformations .

Properties

CAS No.

365428-39-3

Molecular Formula

C4H9NS2

Molecular Weight

135.3 g/mol

IUPAC Name

3-methylsulfanylpropanethioamide

InChI

InChI=1S/C4H9NS2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)

InChI Key

SHPSVZKWCGPMQO-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=S)N

Origin of Product

United States

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